molecular formula C8H9NO3S B13916236 Ethyl 5-acetylthiazole-2-carboxylate

Ethyl 5-acetylthiazole-2-carboxylate

Cat. No.: B13916236
M. Wt: 199.23 g/mol
InChI Key: XHYSSGXQIHHJAO-UHFFFAOYSA-N
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Description

Ethyl 5-acetylthiazole-2-carboxylate is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . This ester and ketone-functionalized thiazole is supplied as a high-purity material for research and further manufacturing applications. Thiazole derivatives are privileged structures in medicinal chemistry due to their widespread presence in bioactive molecules. Compounds within this class are frequently investigated as key synthetic intermediates in the development of pharmaceuticals and agrochemicals . Specifically, structurally similar thiazole carboxylates have been utilized in comprehensive synthesis programs aimed at exploring structure-activity relationships, particularly in the development of modulators for biological targets such as P-glycoprotein . The presence of both an acetyl and an ester group on the thiazole core makes this compound a versatile building block for further chemical transformations, including the creation of more complex molecular architectures. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and disposal of all chemical substances in accordance with their institution's safety protocols and applicable local regulations.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 5-acetyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-9-4-6(13-7)5(2)10/h4H,3H2,1-2H3

InChI Key

XHYSSGXQIHHJAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the thiazole ring followed by selective functionalization at the 2- and 5-positions. The common approach includes:

  • Formation of thiazole intermediates via cyclization reactions involving thiourea derivatives and α-halo carbonyl compounds or aldehydes.
  • Introduction of the ethyl ester group at position 2.
  • Incorporation of the acetyl group at position 5 through acylation or via functionalized precursors.

The synthetic routes often employ organolithium reagents for lithiation and subsequent electrophilic substitution to install the acetyl group.

Detailed Multi-Step Synthesis (Based on Patent CN105348216A)

A robust method for synthesizing 2-acetylthiazole derivatives, which can be adapted for this compound, involves the following key steps:

Step Description Reagents & Conditions Outcome
1 Preparation of thiazolamine Mix organic solvent, thiocarbamide, and monochloroacetaldehyde; stir under constant temperature; neutralize with alkaline agent Formation of thiazolamine intermediate
2 Synthesis of 2-bromo thiazole Diazotization of thiazolamine with sodium nitrite and nitric acid at low temperature; bromination with sodium bromide and copper sulfate 2-bromo thiazole obtained
3 Formation of 2-acetylthiazole Stir 2-bromo thiazole in butyllithium solution; add ethyl acetate at -80 to -78 °C; react for 1.5–2 hours 2-acetylthiazole formed with high yield

This method optimizes molar ratios and temperature to enhance yield and operational safety. The molar ratio of 2-bromo thiazole: butyllithium: ethyl acetate is maintained at approximately 1:1–1.5:1.3–2. The low temperature (-80 to -78 °C) during ethyl acetate addition is critical for controlling the reaction and minimizing by-products.

Synthesis of 2-Acetyl-5-thiazole Carboxylic Acid Derivative (Patent CN117567388B)

A more recent synthesis method for 2-acetyl-5-thiazole carboxylic acid, a close analogue to this compound, provides insight into industrially viable routes:

Step Description Reagents & Conditions Notes
1 Cyclization React sulfonyl chloride with thiourea and n-propanal in organic solvent at 50–80 °C for 2–4 hours; adjust pH to 8–9 Forms initial thiazole intermediate
2 Bromination and diazotization Treat intermediate with dilute sulfuric acid, hydrobromic acid, sodium nitrite at 0–4 °C Prepares brominated thiazole derivative
3 Lithiation and acetylation Add butyllithium at -80 to -70 °C, followed by acetate addition; quench with ammonium chloride Yields acetylated thiazole intermediate
4 Oxidation React with potassium permanganate at 50–100 °C for 4–5 hours; filter and extract; adjust pH to 2–3 Produces 2-acetyl-5-thiazole carboxylic acid

This method emphasizes simplicity, reduced waste, high yield, and product quality suitable for industrial scale-up.

Comparative Analysis of Preparation Methods

Feature Method from CN105348216A Method from CN117567388B
Starting materials Thiocarbamide, monochloroacetaldehyde, sodium bromide Thiourea, n-propanal, sulfonyl chloride
Key intermediate 2-bromo thiazole Brominated thiazole derivative
Lithiation reagent Butyllithium Butyllithium
Acetylation reagent Ethyl acetate Acetate (unspecified)
Reaction temperature -80 to -78 °C -80 to -70 °C
Oxidation step Not specified Potassium permanganate oxidation
Yield and scalability High yield, optimized molar ratios High yield, industrially suitable
Environmental impact Improved by direct addition of ethyl acetate Less waste, simple operation

Summary of Key Findings

  • Lithiation and Acetylation: Both methods use butyllithium for lithiation of brominated thiazole intermediates, followed by electrophilic acetylation with ethyl acetate or similar reagents at cryogenic temperatures to achieve high regioselectivity and yield.

  • Intermediate Preparation: The formation of brominated thiazole intermediates is crucial and achieved via diazotization and bromination of thiazolamine or related precursors.

  • Reaction Conditions: Maintaining low temperatures during lithiation and acetylation (-80 to -70 °C) is essential to control reaction kinetics and suppress side reactions.

  • Industrial Viability: Recent methods incorporate environmentally conscious steps, such as minimizing solvent use and waste, while ensuring product quality and scalability.

Data Table: Reaction Parameters and Yields

Parameter CN105348216A Method CN117567388B Method
Molar ratio (Bromo Thiazole : BuLi : Acetate) 1 : 1–1.5 : 1.3–2 1 : (not specified) : (not specified)
Temperature during acetate addition -80 to -78 °C -80 to -70 °C
Reaction time (acetylation) 1.5–2 hours Not explicitly stated
Oxidation step None 4–5 hours at 50–100 °C with KMnO4
Yield High (optimized) High, suitable for industrial production
Purity High (controlled conditions) High (filtration and extraction steps)

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-thiazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-thiazolecarboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biochemical pathways . The compound’s aromaticity and electron-donating properties play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Thiazole Carboxylates
Compound Name Substituent at Position 2 Substituent at Position 4/5 Notable Functional Groups Molecular Weight (g/mol)
Ethyl 5-acetylthiazole-2-carboxylate Ethyl carboxylate Acetyl (position 5) Ester, ketone ~213.2 (estimated)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Ethyl carboxylate Methyl (position 4), 4-pyridinyl (position 2) Ester, pyridine ~274.3
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Ethyl carboxylate Methyl (position 4), 4-(trifluoromethyl)phenyl (position 2) Ester, trifluoromethyl ~355.3
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl (position 4) Ester, amine ~354.4
Ethyl 2-amino-4-phenylthiazole-5-carboxylate Amino Phenyl (position 4) Ester, amine ~274.3
Key Observations:

Position 2 Substitutions: The target compound’s ethyl carboxylate at position 2 is shared with analogs in , and 4. Amino-substituted analogs (e.g., ) offer hydrogen-bonding capabilities, which may improve solubility or target binding compared to the acetylated derivative .

Position 5/4 Substitutions :

  • The acetyl group at position 5 in the target compound contrasts with methyl () or phenyl () groups. Acetyl’s electron-withdrawing nature may reduce ring electron density, affecting reactivity in subsequent derivatization (e.g., hydrolysis or nucleophilic substitution) .
  • Trifluoromethyl groups () enhance lipophilicity and resistance to oxidative metabolism, a trait valuable in drug design .
Reactivity Differences:
  • The acetyl group in the target compound may hinder hydrolysis of the ester at position 2 due to steric or electronic effects, whereas amino or pyridinyl substituents () could accelerate reactivity in coupling reactions .
  • Trifluoromethylphenyl-substituted analogs () exhibit enhanced stability under acidic/basic conditions, a critical factor in prodrug design .

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